(R)-tert-Butyl oxirane-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
tert-butyl (2R)-oxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
DPZMUWXOAMOYDT-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CO1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CO1 |
Origin of Product |
United States |
Synthetic Methodologies for R Tert Butyl Oxirane 2 Carboxylate
Chemo-selective Synthesis Routes
The selective synthesis of (R)-tert-Butyl oxirane-2-carboxylate hinges on methodologies that can introduce the epoxide functionality with high stereocontrol. The two main approaches, epoxidation and glycidate formation, offer distinct advantages and challenges in achieving the target molecule.
Epoxidation of Unsaturated Esters
The direct epoxidation of an α,β-unsaturated ester, such as tert-butyl acrylate (B77674), presents a straightforward route to the corresponding glycidic ester. The key to this approach lies in the use of a stereoselective epoxidizing agent that can deliver the oxygen atom to one face of the double bond preferentially.
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.com The reaction proceeds through a concerted mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a syn-addition fashion. masterorganicchemistry.com While m-CPBA itself is not a chiral reagent and would produce a racemic mixture of the epoxide from tert-butyl acrylate, its use in the presence of chiral catalysts or with modified chiral peroxyacids can, in principle, induce enantioselectivity.
However, the epoxidation of electron-deficient alkenes like α,β-unsaturated esters with peroxyacids can be sluggish compared to electron-rich alkenes. In some cases, the Baeyer-Villiger oxidation of the carbonyl group can be a competing reaction. stackexchange.com
More advanced methods for the asymmetric epoxidation of α,β-unsaturated esters have been developed, often employing chiral catalysts with a terminal oxidant. For instance, catalytic systems based on chiral yttrium-biphenyldiol complexes have shown high efficiency and enantioselectivity in the epoxidation of various α,β-unsaturated esters using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org These systems offer a promising avenue for the synthesis of this compound, potentially affording high yields and excellent enantiomeric excess (ee).
The efficiency and selectivity of the epoxidation of tert-butyl acrylate are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, the nature of the oxidizing agent, and the catalyst system.
For peroxyacid-mediated epoxidations, the solvent can influence the reaction rate and selectivity. Non-polar solvents are often preferred to minimize side reactions. Temperature control is also crucial, as higher temperatures can lead to decreased selectivity and decomposition of the peroxyacid.
In catalytic asymmetric epoxidation, the structure of the chiral ligand, the metal center, and any additives play a critical role. For example, in yttrium-catalyzed epoxidations, the substitution pattern on the biphenyldiol ligand has been shown to significantly impact both reactivity and enantioselectivity. organic-chemistry.org The concentration of the substrate and the catalyst loading are also important factors to consider for maximizing yield and turnover number.
A systematic study of these parameters is essential to develop a robust and efficient process for the production of this compound via epoxidation. Below is a representative table illustrating the effect of different catalysts on the asymmetric epoxidation of α,β-unsaturated esters.
| Catalyst System | Substrate | Oxidant | Solvent | Yield (%) | ee (%) | Reference |
| Y-Biphenyldiol Complex | Methyl Cinnamate | TBHP | THF | 97 | 99 | organic-chemistry.org |
| Chiral Dioxirane (B86890) | 1,1-Disubstituted Olefin | Oxone | Dioxane/Buffer | up to 88 | - | nih.gov |
This table is illustrative and shows the potential of catalytic systems for asymmetric epoxidation. Specific data for tert-butyl acrylate needs to be experimentally determined.
Darzen's Condensation and Related Glycidate Formations
The Darzen's condensation is a classic method for the synthesis of α,β-epoxy esters, also known as glycidic esters. rsc.org This reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base. rsc.org
To synthesize tert-butyl oxirane-2-carboxylate, the Darzen's condensation would involve the reaction of formaldehyde (B43269) with tert-butyl chloroacetate (B1199739). The base deprotonates the α-carbon of the chloroacetate, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. An subsequent intramolecular SN2 reaction forms the epoxide ring. researchgate.net
The choice of base is critical and can range from alkoxides, such as potassium tert-butoxide, to stronger bases like sodium amide. nih.gov The reaction conditions, including the solvent and temperature, can significantly influence the yield of the desired glycidic ester.
The key challenge in using the Darzen's condensation to produce this compound is controlling the stereochemistry to favor the formation of the (R)-enantiomer. Since formaldehyde is achiral and tert-butyl chloroacetate is prochiral, the use of a chiral catalyst is necessary to induce enantioselectivity.
Asymmetric Darzen's reactions have been successfully developed using chiral phase-transfer catalysts (PTCs). nih.govaustinpublishinggroup.com These catalysts, often derived from cinchona alkaloids, can create a chiral environment around the reacting species, directing the nucleophilic attack of the enolate to a specific face of the carbonyl group. austinpublishinggroup.com This leads to the preferential formation of one enantiomer of the glycidic ester.
The structure of the chiral PTC, the nature of the base, the solvent, and the reaction temperature are all crucial parameters that must be carefully optimized to achieve high enantiomeric excess. Research has shown that even small modifications to the catalyst structure can have a profound impact on the stereochemical outcome of the reaction. austinpublishinggroup.com
Below is a hypothetical data table illustrating the potential of chiral phase-transfer catalysts in the asymmetric Darzen's condensation of an aldehyde with an α-chloro ester.
| Chiral PTC | Aldehyde | α-Chloro Ester | Base | Solvent | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid Derivative | Benzaldehyde | Chloroacetonitrile | KOH | Toluene | High | 60 | austinpublishinggroup.com |
| 6'-OH Cinchonium Salt | Various | α-Chloro Ketones | - | - | High | High | rsc.orgnih.gov |
This table demonstrates the application of chiral PTCs in asymmetric Darzen's reactions. Specific results for the reaction of formaldehyde and tert-butyl chloroacetate would require dedicated experimental investigation.
Asymmetric Synthetic Strategies for Enantiopure this compound
The development of asymmetric catalytic systems has been pivotal in accessing enantiomerically enriched this compound. These strategies primarily involve the use of chiral catalysts to direct the epoxidation of a prochiral olefin, tert-butyl acrylate.
The enantioselective epoxidation of unfunctionalized alkenes, such as tert-butyl acrylate, has been successfully achieved using both transition metal complexes and organocatalysts. mdpi.com These catalysts create a chiral environment that biases the reaction towards the formation of one enantiomer over the other.
Chiral manganese(III)-salen complexes, most notably Jacobsen's catalyst, have emerged as powerful tools for the asymmetric epoxidation of a variety of olefins. wikipedia.orgwikipedia.org These catalysts are renowned for their ability to deliver high enantioselectivities in the epoxidation of unfunctionalized alkenes. wikipedia.org
Chiral Catalyst-Mediated Epoxidation
Transition Metal Catalysis (e.g., Jacobsen's Catalyst, Salen-Mn/Co Complexes)
Ligand Design and Enantioselectivity
The success of Jacobsen's catalyst and related Salen-Mn/Co complexes lies in the rational design of the salen ligand. wikipedia.org This tetradentate ligand binds to the manganese center, creating a chiral pocket that directs the approach of the alkene substrate. wikipedia.org Key features of the ligand that influence enantioselectivity include:
Chiral Backbone: The use of a C2-symmetric chiral diamine, such as (1R,2R)-(-)-1,2-cyclohexanediamine, is fundamental to inducing chirality in the product. wikipedia.orgacs.org
Bulky Substituents: The presence of sterically demanding groups, typically tert-butyl groups, at the 3,5-positions of the salicylaldehyde (B1680747) moieties enhances the enantioselectivity by creating a more defined and restrictive chiral environment. wikipedia.org
Electronic Effects: The electronic properties of the substituents on the salen ligand can also modulate the reactivity and selectivity of the catalyst. acs.org Electron-donating groups have been shown to correlate with higher enantioselectivities. acs.org
The interplay of these steric and electronic factors is crucial for achieving high yields and enantiomeric excesses of this compound.
Interactive Table: Selected Salen-Mn Catalysts and their Performance in Epoxidation
| Catalyst Type | Chiral Diamine | Salicylaldehyde Substituents | Typical Oxidant | Enantiomeric Excess (ee) |
| Jacobsen's Catalyst | (1R,2R)-1,2-Diaminocyclohexane | 3,5-di-tert-butyl | NaOCl | >90% for various olefins |
| Katsuki's Catalyst | Chiral diamine | Aryl and alkyl groups | Various | High for trans-olefins |
Mechanistic Pathways of Metal-Catalyzed Epoxidation
The mechanism of epoxidation catalyzed by Salen-Mn complexes is believed to involve a high-valent manganese(V)-oxo species as the active oxidant. wikipedia.org The generally accepted catalytic cycle proceeds as follows:
Oxidation of the Catalyst: The Mn(III)-salen complex is oxidized by a terminal oxidant, such as sodium hypochlorite (B82951) (bleach), to form a reactive Mn(V)=O intermediate. wikipedia.org
Oxygen Atom Transfer: The alkene substrate approaches the Mn(V)=O species. The chiral salen ligand directs the alkene to approach from a specific face, leading to enantioselective oxygen transfer. mdpi.com Several modes of approach have been proposed, including a "side-on" approach where the C=C bond is parallel to the Mn=O bond. mdpi.com
Epoxide Formation and Catalyst Regeneration: The oxygen atom is transferred to the alkene, forming the epoxide product and regenerating the Mn(III) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) epoxides. The well-designed chiral pocket of the catalyst ensures that the transition state leading to the (R)-enantiomer is significantly lower in energy.
An alternative and increasingly popular approach to the asymmetric synthesis of this compound involves the use of small organic molecules as catalysts. This strategy avoids the use of potentially toxic and expensive transition metals.
Organocatalysis
Bifunctional Organocatalyst Design and Application
Bifunctional organocatalysts have proven to be particularly effective for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds. These catalysts possess both a Lewis basic site and a Brønsted acidic or hydrogen-bonding site within the same molecule.
For the epoxidation of tert-butyl acrylate, a common strategy employs a chiral amine as the Lewis base and a hydroxyl or other hydrogen-bond donor group. The proposed mechanism involves:
Activation of the Oxidant: The amine functionality of the catalyst deprotonates an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to generate a nucleophilic peroxy anion. nih.gov
Substrate Activation and Orientation: The hydrogen-bond donor on the catalyst interacts with the carbonyl group of the tert-butyl acrylate. This interaction activates the double bond towards nucleophilic attack and orients the substrate in a specific conformation.
Enantioselective Epoxidation: The activated peroxide attacks the β-carbon of the acrylate from a specific face, dictated by the chiral scaffold of the catalyst, leading to the formation of the desired (R)-epoxide.
The design of these bifunctional organocatalysts is crucial for achieving high enantioselectivity. Factors such as the rigidity of the chiral backbone, the pKa of the amine, and the hydrogen-bonding ability of the donor group are all critical parameters that are fine-tuned to optimize the catalytic performance. Chiral pyrrolidine (B122466) derivatives have been successfully employed as organocatalysts in the epoxidation of α,β-unsaturated aldehydes. nih.govorganic-chemistry.org
Interactive Table: Key Features of Bifunctional Organocatalysts for Epoxidation
| Catalyst Feature | Function | Example Moiety |
| Chiral Scaffold | Induces stereoselectivity | Proline, Cinchona Alkaloids |
| Lewis Basic Site | Activates the oxidant | Amine, Phosphine |
| H-Bond Donor Site | Activates and orients the substrate | Hydroxyl, Urea, Thiourea |
Trifluoroacetophenone-catalyzed Methods
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for a range of transformations. Among these, the use of activated ketones, such as 2,2,2-trifluoroacetophenone (B138007), for the epoxidation of olefins has gained attention. pearson.com This method employs a cheap, mild, and environmentally friendly approach using hydrogen peroxide (H₂O₂) as the terminal oxidant. pearson.com
The general mechanism involves the formation of a highly reactive dioxirane intermediate from the ketone and hydrogen peroxide. This dioxirane then transfers an oxygen atom to the alkene double bond, regenerating the ketone catalyst. The reaction is typically performed in a buffered, mixed-solvent system (e.g., tert-butyl alcohol, acetonitrile, and aqueous buffer) to maintain optimal pH and facilitate the catalytic cycle. pearson.com For the synthesis of tert-butyl oxirane-2-carboxylate, the starting material would be tert-butyl acrylate.
While specific studies detailing the trifluoroacetophenone-catalyzed epoxidation of tert-butyl acrylate are not extensively documented in the reviewed literature, the general applicability of this method to various mono-, di-, and trisubstituted olefins suggests its potential. pearson.com Key factors for success include the fine-tuning of reaction conditions and the activation of the ketone catalyst. acs.org Research has shown that catalyst loadings as low as 2–5 mol% can achieve high to quantitative yields for various alkenes within a short reaction time. pearson.com
Table 1: Representative Trifluoroacetophenone-Catalyzed Epoxidation of Various Alkenes This table illustrates the general effectiveness of the method. Conditions are based on a general procedure using 2,2,2-trifluoroacetophenone as the catalyst and H₂O₂ as the oxidant. pearson.com
| Alkene Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1-Phenylcyclohexene | 5 | 1 | 98 |
| Styrene (B11656) | 5 | 1 | 95 |
| α-Methylstyrene | 5 | 1 | 99 |
| (E)-Stilbene | 5 | 1 | 97 |
| Cyclooctene | 2 | 1 | 99 |
The challenge in applying this to α,β-unsaturated esters like tert-butyl acrylate lies in achieving high enantioselectivity. While the ketone itself is achiral, leading to a racemic product, the development of chiral variants of such catalysts is an active area of research for achieving asymmetric epoxidation. nih.gov
Control and Enhancement of Enantiomeric Excess
Achieving a high enantiomeric excess (ee) is critical for the application of this compound in the synthesis of chiral pharmaceuticals. Two primary strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Epoxidation: This approach aims to create the desired enantiomer selectively from the prochiral alkene. While methods like the Sharpless epoxidation are highly effective for allylic alcohols, providing 2,3-epoxyalcohols with excellent enantioselectivity, they are not directly applicable to unfunctionalized α,β-unsaturated esters like tert-butyl acrylate. wikipedia.orglibretexts.org However, the principles of using a chiral catalyst to control the stereochemical outcome are fundamental. Research into organocatalysis has led to the development of chiral ketones and iminium salts that can catalyze the asymmetric epoxidation of various olefins, including α,β-unsaturated esters, with high enantioselectivity. nih.govnih.gov For instance, chiral dioxiranes generated from fructose-derived ketones have been shown to effectively epoxidize electron-deficient olefins with ee's ranging from 82-98%. nih.gov
Kinetic Resolution: This is a widely used method to enrich one enantiomer from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of producing this compound, a racemic mixture of the epoxide is prepared first. Then, a chiral agent, typically an enzyme, is used to selectively react with the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched. Enzymatic kinetic resolution (EKR) is particularly powerful and is discussed in more detail in section 2.2.2.2. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. youtube.com
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity. nih.gov
Enzyme-catalyzed Epoxidation
The direct asymmetric epoxidation of an alkene to a chiral epoxide can be achieved using specific enzymes. Styrene monooxygenases (SMOs) are a well-studied class of enzymes that catalyze the epoxidation of various vinyl substrates with excellent enantiopurity. nih.gov These two-component enzymes, when expressed in host organisms like Escherichia coli, can be used as whole-cell biocatalysts for the production of chiral epoxides. nih.gov While their primary substrate is styrene, protein engineering and the discovery of new SMOs have expanded their substrate scope. nih.gov The application of an engineered SMO to tert-butyl acrylate could potentially provide a direct, highly enantioselective route to this compound.
Enzymatic Kinetic Resolution for Stereoisomer Enrichment
Enzymatic kinetic resolution (EKR) is a robust and widely applied method for obtaining enantiopure epoxides. nih.gov This strategy involves the enantioselective transformation of one enantiomer from a racemic mixture, allowing for the separation of the remaining, unreacted enantiomer. For racemic tert-butyl oxirane-2-carboxylate, two main classes of enzymes are particularly effective: lipases and epoxide hydrolases.
Lipase-catalyzed Resolution: Lipases are hydrolases that can catalyze the enantioselective acylation or hydrolysis of a wide range of substrates in non-aqueous media. In the case of racemic epoxides containing an ester group, lipases can selectively hydrolyze one enantiomer. For example, Candida antarctica lipase (B570770) B (CAL-B) is a versatile biocatalyst used for the resolution of various chiral compounds, including carbamates and alcohols. organic-chemistry.orgmdpi.com By performing a selective transesterification or hydrolysis on the racemic epoxide, one enantiomer is converted to a different product, allowing the other to be isolated in high enantiomeric purity.
Epoxide Hydrolase-catalyzed Resolution: Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.gov These enzymes are cofactor-independent and can exhibit high enantioselectivity, making them ideal for kinetic resolution. nih.govnih.gov When racemic tert-butyl oxirane-2-carboxylate is treated with an enantioselective EH, one enantiomer (e.g., the S-enantiomer) is preferentially hydrolyzed to the corresponding diol, leaving the desired (R)-enantiomer unreacted. The significant difference in the physical properties of the remaining epoxide and the diol product typically allows for easy separation. The discovery of microbial EHs and their expression in recombinant hosts has made large quantities of these enzymes available for industrial applications. researchgate.net
Table 2: Illustrative Data for Enzymatic Kinetic Resolution of Racemic Epoxides This table presents representative data from studies on the kinetic resolution of various chiral compounds, demonstrating the effectiveness of enzymatic methods. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
| Enzyme | Substrate Type | Reaction Type | Conversion (%) | Product ee (%) | E-value | Reference |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Carbamate Alcohol | Transesterification | 50 | >99 | >200 | nih.gov |
| Pseudomonas fluorescens Lipase | Cyclopentane Acetate | Hydrolysis | - | - | - | doi.org |
| Burkholderia cepacia Lipase | Hydroxyphosphonate | Hydrolysis | ~50 | 68 (for diol) | 8.6 | mdpi.com |
| Epoxide Hydrolase (microbial) | Generic Racemic Epoxide | Hydrolysis | ~50 | >99 (for remaining epoxide) | High | researchgate.net |
Advanced Reaction Engineering in Synthesis
The translation of a synthetic route from the laboratory to an industrial scale requires careful consideration of reaction engineering principles to ensure efficiency, safety, and reproducibility. For the synthesis of this compound, particularly in catalytic processes, advanced reaction engineering plays a crucial role.
The use of continuous flow reactors, or microreactors, offers significant advantages over traditional batch processing for epoxidation reactions. These systems provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved selectivity by minimizing side reactions (like epoxide ring-opening), and increased safety, especially when handling potentially hazardous reagents like peroxides. For industrial-scale production, a continuous flow setup can significantly improve throughput.
Furthermore, the integration of in-situ monitoring techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, allows for real-time tracking of the reaction progress. This data can be used to dynamically adjust reaction conditions, optimizing the process for maximum efficiency and ensuring consistent product quality.
Table 3: Comparison of Batch vs. Continuous Flow Processing for Epoxidation
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Heat Transfer | Limited by surface-to-volume ratio | Excellent, high surface-to-volume ratio |
| Mass Transfer | Can be slow, mixing dependent | Rapid, efficient mixing |
| Parameter Control | Less precise, temperature/concentration gradients | Precise control of temperature, pressure, residence time. |
| Safety | Large volumes of hazardous materials | Small reaction volumes, better heat dissipation |
| Scalability | Challenging, "scaling-up" issues | Easier, "scaling-out" by parallelization |
| Throughput | Limited by batch cycle time | High, continuous production. |
By combining optimized catalytic systems with advanced reaction engineering, the synthesis of this compound can be made more efficient, sustainable, and economically viable.
Continuous Flow Reactor Systems for Scalability and Efficiency
The synthesis of chiral epoxides, including this compound, has increasingly benefited from the adoption of continuous flow chemistry. rsc.org These systems offer significant advantages over traditional batch processing, particularly in terms of scalability, safety, and process efficiency. flinders.edu.au The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors or flow reactors allows for optimized reaction conditions that can be difficult to achieve in large-scale batch reactors. researchgate.netrsc.org
Continuous flow processes involving immobilized catalysts have proven especially useful for the multistep synthesis of optically active compounds. acs.org This approach not only facilitates easier scalability and reduces waste but also simplifies product purification, often eliminating the need for chromatography. acs.org For instance, a telescoped continuous flow process can be designed where the crude product from one step is directly used as the substrate in the next, minimizing handling and potential for decomposition of unstable intermediates. acs.org The ability to safely handle hazardous reagents and intermediates is another major benefit, as only small volumes are reacting at any given time, significantly reducing the risks associated with exothermic or potentially explosive reactions. flinders.edu.au
Research into the continuous flow synthesis of epoxides has demonstrated the high flexibility of these systems. For example, the generation of highly unstable intermediates like (bromomethyl)lithium for epoxidation can be safely and efficiently managed in a flow reactor, with total residence times of less than a minute. researchgate.net While direct continuous flow synthesis data for this compound is specific, the principles are demonstrated in the synthesis of similar chiral epoxides. In one study, a telescoped process for chiral epoxy alcohols was developed using an immobilized organocatalyst, achieving high yields and enantioselectivity. The epoxidation step was successfully transferred to a continuous flow coil reactor, achieving conversions of over 90% with residence times of approximately 10 minutes. acs.org Such processes highlight the potential for developing highly efficient and scalable manufacturing routes for this compound.
| Product | Key Reaction Step | Catalyst/Reagent | Residence Time | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Chiral Epoxy Alcohol | mCPBA-mediated epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | ~10 min | >90% conversion | Not applicable for this step | acs.org |
| (S)-Baclofen Intermediate | Asymmetric Michael addition | Immobilized organocatalyst | 69 hours (continuous operation) | 93-96% | 92% | nih.gov |
| Terminal Epoxides | Reaction with in situ (bromomethyl)lithium | Methyllithium, Dibromomethane | <1 min | Good to excellent | Not applicable (racemic) | researchgate.net |
| Chiral β-nitro alcohol | Henry Reaction | Heterogeneous catalyst | 28 hours (continuous operation) | 93% | 88% | nih.gov |
Phase-Transfer Catalysis in Stereoselective Glycidate Synthesis
Phase-transfer catalysis (PTC) is a powerful methodology for conducting reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. unimi.itresearchgate.net This technique is particularly relevant for the synthesis of glycidic esters like tert-butyl oxirane-2-carboxylate via the Darzens condensation. acs.org In this reaction, a ketone or aldehyde reacts with an α-haloester in the presence of a base. PTC facilitates the transfer of the base (e.g., hydroxide (B78521) ions) or the enolate of the α-haloester from the aqueous phase to the organic phase where the reaction with the aldehyde occurs. researchgate.net
The use of chiral, non-racemic phase-transfer catalysts allows for asymmetric induction, making it a valuable strategy for the stereoselective synthesis of chiral epoxides. rsc.orgnih.gov Catalysts derived from Cinchona alkaloids are commonly employed for this purpose. rsc.orgmdpi.com The rational design of these catalysts is crucial for creating a well-defined chiral ion pair environment, which then directs the stereochemical outcome of the reaction, influencing both diastereoselectivity (cis/trans ratio) and enantioselectivity. nih.gov
Research has shown that reaction conditions under PTC can dramatically influence the stereochemistry of the resulting glycidates. In the Darzens condensation of tert-butyl chloroacetate with various aldehydes, the presence or absence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can invert the product's diastereomeric ratio. acs.org For example, reactions run without a catalyst might yield predominantly the trans-glycidate, while adding a PTC can shift the selectivity to favor the cis-isomer. acs.org This control is attributed to the catalyst's influence on the relative rates of halohydrin anion formation and subsequent cyclization. acs.org Furthermore, the hydrolysis rates of the diastereoisomers can differ under PTC conditions, a phenomenon that can be exploited to isolate pure cis-glycidates. acs.org
Chemical Reactivity and Stereoselective Transformations of R Tert Butyl Oxirane 2 Carboxylate
Fundamental Reactivity of the Oxirane Ring
The chemical behavior of (R)-tert-Butyl oxirane-2-carboxylate is largely dictated by the three-membered heterocyclic epoxide, also known as an oxirane. This structural motif imparts significant reactivity to the molecule.
Epoxides are characterized by substantial ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5° to approximately 60°. This angular distortion results in high potential energy, making epoxides significantly more reactive than their acyclic ether counterparts. nih.govyoutube.com The polarization of the carbon-oxygen bonds, driven by the high electronegativity of the oxygen atom, renders the two carbon atoms of the oxirane ring electrophilic. This electronic characteristic, combined with the high ring strain, makes the epoxide ring susceptible to cleavage under relatively mild conditions upon interaction with a wide array of reagents.
The primary mode of reaction for the oxirane ring is nucleophilic ring-opening. nih.gov The electrophilic nature of the ring carbons makes them prime targets for attack by nucleophiles. This process alleviates the inherent ring strain and is thermodynamically favorable. The reaction can be initiated by either strong nucleophiles directly or by weak nucleophiles under acidic conditions, where protonation of the epoxide oxygen further enhances the electrophilicity of the ring carbons. youtube.com The presence of the ester group at the C2 position of this compound introduces electronic and steric asymmetry, which plays a crucial role in directing the regioselectivity of nucleophilic attack.
Diverse Chemical Reaction Pathways
The dual functionality of this compound allows for a range of chemical manipulations targeting either the oxirane ring or the ester group. These transformations can often be carried out with a high degree of stereochemical control, preserving the initial chirality of the molecule.
While direct oxidation of the oxirane ring is not a common transformation, the ring can undergo hydrolysis to yield diols, which represents a net oxidation of the carbons. This reaction involves the nucleophilic addition of water to one of the epoxide carbons, leading to the formation of a 1,2-diol. The hydrolysis can be catalyzed by either acid or base. Under acidic conditions, water attacks the more substituted carbon atom (C2), whereas under basic conditions, attack occurs at the less sterically hindered carbon (C3). This transformation is a fundamental pathway to convert the epoxide into a diol, a valuable functional group in synthesis.
Table 1: Hydrolysis of this compound to a Diol
| Reaction Type | Catalyst | General Conditions | Product | Regioselectivity |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Aqueous solvent | (R)-tert-Butyl 2,3-dihydroxypropanoate | Nucleophilic attack at C2 |
| Base-Catalyzed Hydrolysis | Dilute NaOH or KOH | Aqueous solvent | (R)-tert-Butyl 2,3-dihydroxypropanoate | Nucleophilic attack at C3 |
Further oxidation of the resulting diol can lead to the formation of hydroxy acids, although this typically requires subsequent oxidative cleavage steps not directly involving the initial epoxide. Enzymes like flavoprotein alcohol oxidases have been shown to facilitate the double oxidation of diols to hydroxy acids. nih.gov
The tert-butyl ester group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. Strong hydride reagents, such as Lithium Aluminium Hydride (LiAlH₄), are effective for the reduction of esters to primary alcohols. quora.commasterorganicchemistry.com However, a significant challenge in the case of this compound is the competing reactivity of the epoxide ring, which can also be opened by LiAlH₄. quora.commasterorganicchemistry.com This lack of chemoselectivity can lead to a mixture of products.
The mechanism for ester reduction by LiAlH₄ involves nucleophilic acyl substitution, followed by nucleophilic addition to the intermediate aldehyde, which is more reactive than the starting ester.
Table 2: Reduction of the Ester Group
| Target Product | Reagent | Typical Conditions | Resulting Functional Group | Key Considerations |
|---|---|---|---|---|
| Primary Alcohol | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | -CH₂OH | LiAlH₄ can also open the epoxide ring, leading to potential side products. masterorganicchemistry.com |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous toluene or CH₂Cl₂, low temperature (-78 °C) | -CHO | Difficult to stop at the aldehyde stage; over-reduction to the alcohol is common. Requires careful control of stoichiometry and temperature. |
Selective reduction of the ester to an aldehyde is particularly challenging. While milder, sterically hindered hydride reagents like Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) are known to reduce acid chlorides to aldehydes without affecting other functional groups like epoxides, their effectiveness on esters is limited. masterorganicchemistry.com Therefore, achieving the aldehyde often requires a multi-step sequence, such as reduction to the primary alcohol followed by a controlled oxidation.
The most versatile and widely exploited reaction pathway for this compound is the stereoselective ring-opening of the epoxide by a diverse range of nucleophiles. The outcome of this reaction is heavily influenced by the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a catalyst.
Two primary mechanistic pathways govern the regioselectivity of the ring-opening:
With Strong Nucleophiles (Sₙ2-type): In the presence of strong, basic nucleophiles (e.g., organocuprates, amines, Grignard reagents in some cases), the reaction proceeds via a direct Sₙ2 attack. This attack preferentially occurs at the less sterically hindered carbon atom, which is C3. This pathway leads to the formation of β-substituted-α-hydroxy esters. youtube.com
With Weak Nucleophiles under Acidic Catalysis: When weak nucleophiles (e.g., water, alcohols) are used, an acid catalyst is required to activate the epoxide by protonating the oxygen atom. This protonation makes the ring carbons more electrophilic. The transition state has significant carbocationic character, which is better stabilized at the more substituted C2 position, adjacent to the ester group. Consequently, the nucleophile attacks preferentially at C2. youtube.com This results in the formation of α-substituted-β-hydroxy esters. Lewis acids like BF₃·OEt₂ can also be used to catalyze and control the regioselectivity of such openings. nih.govnih.gov
Table 3: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Conditions | Major Site of Attack | Product Type |
|---|---|---|---|
| Azide (e.g., NaN₃) | NH₄Cl, MeOH/H₂O, reflux | C3 | β-Azido-α-hydroxy ester |
| Amine (e.g., R-NH₂) | Alcohol solvent, heat | C3 | β-Amino-α-hydroxy ester |
| Thiol (e.g., R-SH) | Base catalyst (e.g., Et₃N) | C3 | β-Thio-α-hydroxy ester |
| Organocuprate (e.g., R₂CuLi) | Anhydrous ether or THF, low temperature | C3 | β-Alkyl-α-hydroxy ester |
| Halide (e.g., MgBr₂) | Lewis acid conditions, ether | C2 | α-Bromo-β-hydroxy ester |
Nucleophilic Substitution and Ring-Opening Reactions
Stereospecificity and Regioselectivity of Ring-Opening
The ring-opening of epoxides like this compound is a cornerstone of its synthetic utility. The outcome of these reactions is governed by the interplay of steric and electronic factors, which dictate the position of nucleophilic attack (regioselectivity) and the resulting stereochemistry (stereospecificity).
The reaction proceeds via nucleophilic substitution (SN2) type mechanisms. libretexts.orglibretexts.org Due to the inherent ring strain of the epoxide, these reactions occur under milder conditions than with other ethers. libretexts.orgpressbooks.pubpressbooks.pub The stereochemistry of the ring-opening is typically stereospecific, resulting in an inversion of configuration at the carbon atom that is attacked by the nucleophile. This leads to the formation of products with a trans relationship between the incoming nucleophile and the hydroxyl group formed from the epoxide oxygen.
The regioselectivity of the ring-opening is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.
Under basic or neutral conditions , the reaction follows a classic SN2 pathway. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. In the case of this compound, the attack predominantly occurs at the C3 position, which is less substituted than the C2 carbon bearing the bulky tert-butyl carboxylate group. pressbooks.pubpressbooks.pub
Under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. libretexts.orgkhanacademy.org The mechanism of the subsequent ring-opening is a hybrid between SN1 and SN2. libretexts.orglibretexts.org There is significant carbocation-like character that develops on the more substituted carbon atom (C2) during the transition state because it can better stabilize the partial positive charge. pressbooks.pub Consequently, the nucleophile preferentially attacks the more substituted C2 carbon.
The predictable nature of these outcomes makes this compound a reliable precursor for the synthesis of specific stereoisomers.
| Reaction Condition | Site of Nucleophilic Attack | Major Product Type | Mechanism Type |
|---|---|---|---|
| Basic / Neutral | C3 (Less substituted carbon) | α-hydroxy-β-substituted ester | SN2 |
| Acidic | C2 (More substituted carbon) | β-hydroxy-α-substituted ester | SN1-like |
Acid- and Base-Catalyzed Ring-Opening Mechanisms
The mechanism of ring-opening dictates the structure of the final product. Understanding these pathways is crucial for synthetic planning.
Base-Catalyzed Mechanism: In the presence of a strong nucleophile and basic conditions, the ring-opening is a direct SN2 reaction. pressbooks.pub The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to the steric hindrance imposed by the tert-butyl carboxylate group at C2, the attack occurs at the less hindered C3 carbon. This leads to the cleavage of the C3-O bond, with the oxygen atom retaining the negative charge to form an alkoxide intermediate. A subsequent protonation step, typically from the solvent or during aqueous workup, yields the final product, which is a 3-substituted-2-hydroxypropanoate derivative. The reaction results in an inversion of stereochemistry at the C3 position.
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction begins with the protonation of the epoxide oxygen by the acid catalyst, forming a protonated epoxide. libretexts.orgpressbooks.pub This step makes the epoxide a much better electrophile and facilitates the ring-opening. The subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org A partial positive charge develops on the carbon atoms of the epoxide ring. This positive charge is better stabilized on the more substituted carbon (C2). As a result, even weak nucleophiles can attack this more electrophilic, more substituted carbon. The attack proceeds from the backside, leading to an inversion of configuration at C2 and the formation of a trans-diaxial-like opening. The product is a 2-substituted-3-hydroxypropanoate derivative.
Derivatization and Scaffold Construction for Complex Molecules
The products of the ring-opening of this compound are highly functionalized and serve as versatile intermediates for the synthesis of more complex chiral molecules. nih.govresearchgate.net
Formation of Multi-functionalized Intermediates
The ring-opening reaction of this compound with a chosen nucleophile introduces a new functional group while simultaneously generating a hydroxyl group. The resulting molecule contains a stereocenter, a hydroxyl group, an ester, and the newly introduced functionality. This dense arrangement of functional groups in a stereodefined manner is highly valuable for further synthetic transformations.
For example, reaction with an azide nucleophile yields a β-azido-α-hydroxy ester. The azide can be selectively reduced to an amine, the hydroxyl group can be acylated or oxidized, and the ester can be hydrolyzed or reduced. This ability to selectively manipulate each functional group makes these intermediates powerful platforms for building molecular complexity.
| Nucleophile | Reaction Condition | Resulting Intermediate | Key Functional Groups |
|---|---|---|---|
| NaN3 (Sodium Azide) | Basic/Neutral | tert-Butyl 3-azido-2-hydroxypropanoate | Azide, Hydroxyl, Ester |
| R-NH2 (Primary Amine) | Basic/Neutral | tert-Butyl 3-(alkylamino)-2-hydroxypropanoate | Secondary Amine, Hydroxyl, Ester |
| H2O / H+ | Acidic | tert-Butyl 2,3-dihydroxypropanoate | Diol, Ester |
| R-COOH (Carboxylic Acid) | Acidic | tert-Butyl 3-acyloxy-2-hydroxypropanoate | Ester, Hydroxyl, Ester |
Synthesis of Chiral Nitrogen-containing Building Blocks
This compound is a key starting material for the synthesis of valuable chiral nitrogenous compounds, including amino acid derivatives and β-lactams.
α-hydroxy-β-amino acid derivatives : The regioselective ring-opening of the epoxide with nitrogen nucleophiles like ammonia, primary amines, or azide followed by reduction provides a direct route to α-hydroxy-β-amino esters. nih.gov These compounds are important structural motifs in various biologically active molecules and can serve as precursors for the synthesis of non-proteinogenic amino acids.
β-lactams : The 2-azetidinone ring, characteristic of β-lactam antibiotics, can be synthesized from the ring-opened products of this compound. nih.gov A common strategy involves the ring-opening with an azide ion. The resulting azido alcohol can then undergo a series of transformations: reduction of the azide to an amine, protection of the hydroxyl group, and finally, cyclization to form the β-lactam ring. The Staudinger ketene-imine cycloaddition is a widely used method for β-lactam synthesis. nih.gov The chiral intermediates derived from the epoxide can be elaborated to participate in such cyclization strategies.
Conversion to Chiral Glycerol Derivatives
Chiral glycerol derivatives are important building blocks for the synthesis of phospholipids, glycerides, and other natural products. This compound provides an efficient entry to these molecules.
A straightforward pathway involves the acid-catalyzed hydrolysis of the epoxide to yield (R)-tert-butyl 2,3-dihydroxypropanoate. This diol is a protected form of glyceric acid. Subsequent chemical manipulations can be performed on this scaffold. For instance, reduction of the tert-butyl ester group, for example with lithium aluminium hydride, would yield (R)-glycerol. researchgate.net Alternatively, the hydroxyl groups can be selectively protected, allowing for further functionalization at the C1 position after ester hydrolysis or reduction, leading to a wide range of chiral C3 building blocks.
Application in the Production of Specialty Chemicals and Polymers
This compound is a versatile chiral building block utilized in the synthesis of a variety of specialty chemicals and polymers. Its value stems from the presence of a reactive epoxide ring and a chiral center, which allow for the creation of complex molecular architectures with specific stereochemistry.
The primary application of this compound in this context is as a monomer in ring-opening polymerization reactions. This process can lead to the formation of chiral polymers, such as polyesters and polyethers, with tailored properties. The resulting polymers often exhibit enhanced mechanical and thermal stability, making them suitable for use in high-performance materials like specialty coatings and adhesives. The stereoregularity of these polymers, imparted by the chiral nature of the monomer, can significantly influence their physical and chemical properties.
In the realm of specialty chemicals, this compound serves as a key intermediate in the synthesis of enantiomerically pure pharmaceutical ingredients and other fine chemicals. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, allowing for the introduction of diverse functional groups while retaining the crucial stereochemistry at the C2 position. This makes it an invaluable tool for chemists working on the total synthesis of complex natural products and novel therapeutic agents.
While specific, detailed research findings on the polymerization of this compound and its direct application in commercially available specialty chemicals are not extensively documented in publicly available literature, its utility can be inferred from studies on analogous chiral epoxides, such as (R)-glycidyl butyrate. These studies demonstrate the successful incorporation of such monomers into polymers and their use as precursors for chiral synthons.
The following tables, while not exhaustive due to the limited specific data on this particular compound, provide a representative overview of the potential applications and research findings based on analogous systems.
Table 1: Potential Polymer Applications of this compound
| Polymer Type | Potential Application | Key Properties Conferred by Monomer |
| Chiral Polyesters | Biodegradable plastics, drug delivery systems | Stereoregularity, controlled degradation rates |
| Chiral Polyethers | Specialty coatings, adhesives | Enhanced thermal stability, improved mechanical strength |
| Block Copolymers | Nanomaterials, compatibilizers | Defined hydrophilic/hydrophobic domains (after deprotection) |
Table 2: Research Findings on Analogous Chiral Epoxide Polymerization
| Monomer | Polymerization Method | Resulting Polymer | Key Findings |
| (R)-Glycidyl butyrate | Anionic ring-opening | Poly(glycidyl butyrate) | Production of polymers with high molecular weight and narrow polydispersity. |
| Racemic-β-butyrolactone | Ring-opening polymerization with chiral catalyst | Isotactic poly(β-hydroxybutyrate) | Catalyst control over stereochemistry of the polymer. |
Table 3: Use of Chiral Epoxides in the Synthesis of Specialty Chemicals (Analogous Examples)
| Chiral Epoxide | Reagent | Product Type | Significance |
| (R)-Styrene oxide | Various nucleophiles | Chiral diols and amino alcohols | Key intermediates for pharmaceuticals. |
| (R)-Epichlorohydrin | Phenols, amines | Beta-blockers, other APIs | Versatile building block for a wide range of drugs. |
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental information about the molecular structure of (R)-tert-butyl oxirane-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the connectivity of atoms.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key signals include those for the tert-butyl group and the protons on the oxirane ring.
¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Characteristic signals are observed for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the oxirane ring. rsc.org
| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Description |
|---|---|---|
| ¹H | ~1.49 | Singlet, 9H (tert-butyl protons) |
| ¹H | ~2.90 | Multiplet, 1H (oxirane proton) |
| ¹H | ~3.30 | Multiplet, 1H (oxirane proton) |
| ¹H | ~3.95 | Multiplet, 1H (oxirane proton) |
| ¹³C | ~28.1 | Methyl carbons of tert-butyl group |
| ¹³C | ~45.5 | Oxirane ring carbon |
| ¹³C | ~51.0 | Oxirane ring carbon |
| ¹³C | ~82.0 | Quaternary carbon of tert-butyl group |
| ¹³C | ~168.0 | Carbonyl carbon |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C-O-C stretching of the epoxide ring and the C=O stretching of the ester group.
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ester) | ~1730 - 1750 |
| C-O-C (Oxirane) | ~850 - 950 and ~1250 |
| C-H (Alkyl) | ~2850 - 3000 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Impurity Detection
High-resolution mass spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight and elemental composition of a compound. nih.gov For this compound (C₇H₁₂O₃), HRMS provides a precise mass measurement, which helps to confirm the molecular formula. nih.gov This technique is also sensitive enough to detect and identify trace impurities that may be present from the synthesis or degradation processes. usgs.gov
Chiral Analysis and Stereochemical Assignment
Given the chiral nature of this compound, methods to determine its enantiomeric purity are essential.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. nih.gov By using a chiral stationary phase (CSP), the two enantiomers of tert-butyl oxirane-2-carboxylate can be resolved into two distinct peaks. beilstein-journals.org The relative area of these peaks allows for the precise calculation of the enantiomeric excess (ee), a critical quality parameter for chiral compounds. researchgate.net The choice of the chiral column and the mobile phase composition are key to achieving good separation. nih.gov
X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives
The definitive determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. For crystalline derivatives of this compound, single-crystal X-ray crystallography stands as the most powerful and unambiguous method. This technique allows for the precise three-dimensional mapping of atomic positions within a crystal lattice, providing conclusive evidence of the spatial arrangement of substituents around the chiral centers.
The general procedure for determining the absolute configuration of a crystalline derivative of this compound would involve the following steps:
Synthesis of a Crystalline Derivative: A suitable crystalline derivative of the parent compound is synthesized. This often involves introducing a substituent that facilitates crystallization and contains a heavy atom, which can aid in the determination of the absolute configuration through anomalous dispersion effects.
Crystal Growth: High-quality single crystals of the derivative are grown from a suitable solvent system.
X-ray Diffraction Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as a set of reflection intensities.
Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.
Absolute Configuration Determination: The absolute configuration is determined using the anomalous scattering of X-rays by the atoms in the crystal. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assignment.
The crystallographic data obtained provides unequivocal proof of the (R) or (S) configuration at the chiral centers of the molecule.
Table 1: Representative Crystallographic Data for an Oxirane-2-Carboxamide Derivative
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.9800 (3) |
| b (Å) | 5.1960 (4) |
| c (Å) | 21.503 (5) |
| β (°) | 96.105 (5) |
| Volume (ų) | 664.35 (17) |
| Z | 2 |
Note: Data is for 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide, a related compound, to illustrate the type of information obtained from X-ray crystallography.
In Situ Monitoring of Reactions (e.g., FTIR, Raman Spectroscopy)
The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions involving this compound, such as its characteristic ring-opening reactions, in situ spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. These non-invasive methods allow for the continuous analysis of the reaction mixture without the need for sampling and quenching.
While specific in situ studies on this compound are not extensively documented in publicly accessible literature, the principles and applications can be understood from studies on analogous epoxy compounds, such as glycidyl (B131873) esters and ethers.
In Situ FTIR Spectroscopy
In situ FTIR spectroscopy is a versatile tool for monitoring the progress of reactions in solution or in the solid state. For reactions involving the oxirane ring of this compound, specific vibrational modes can be tracked over time. The characteristic absorption band for the C-O-C stretching of the epoxide ring is a key diagnostic peak. The disappearance of this band and the appearance of new bands corresponding to the functional groups of the product (e.g., hydroxyl and ether groups in a ring-opening reaction) can be quantitatively monitored.
For example, in the study of the curing of epoxidized vegetable oils, the disappearance of the oxirane ring peak around 1240 cm⁻¹ is monitored to follow the reaction progress. naun.org Similarly, in the polymerization of glycidyl methacrylate (B99206) (GMA), the opening of the epoxy ring is confirmed by the disappearance of the characteristic band at 910-1225 cm⁻¹. iaea.org
Table 2: Key FTIR Vibrational Frequencies for Monitoring Epoxide Reactions
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| Epoxide Ring | C-O-C Asymmetric Stretch | ~1250 | Disappearance indicates consumption of the epoxide. |
| Epoxide Ring | C-O Symmetric Stretch | ~910-810 | Disappearance indicates consumption of the epoxide. |
| Hydroxyl Group | O-H Stretch | ~3500-3200 (broad) | Appearance indicates ring-opening by a nucleophile (e.g., water, alcohol). |
| Carbonyl (Ester) | C=O Stretch | ~1735 | Remains relatively constant, can be used as an internal standard. |
In Situ Raman Spectroscopy
Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for systems where FTIR is challenging due to strong solvent absorption. The symmetric "breathing" mode of the epoxide ring gives a distinct and often intense Raman signal.
The curing of epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), has been extensively studied using in situ Raman spectroscopy. The intensity of the epoxide ring breathing mode, typically observed around 1254 cm⁻¹, is monitored to determine the extent of the curing reaction. spectroscopyonline.comresearchgate.net The decrease in the intensity of this peak over time provides a direct measure of the consumption of the epoxy groups. spectroscopyonline.com This approach allows for the real-time tracking of the reaction kinetics and the determination of the endpoint. spectroscopyonline.comjasco-global.com
Table 3: Key Raman Shifts for Monitoring Epoxy Reactions
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Application in Reaction Monitoring |
| Epoxide Ring | Ring Breathing Mode | ~1280-1230 | Decrease in intensity indicates consumption of the epoxide. horiba.com |
| Phenyl Ring (if present) | Ring Stretching Mode | ~1600 | Often used as an internal standard as it does not participate in the reaction. jasco-global.com |
By employing these in situ spectroscopic techniques, researchers can gain a detailed understanding of the reactivity of this compound, enabling the optimization of reaction conditions, improvement of product yields, and elucidation of complex reaction mechanisms.
Computational Chemistry and Mechanistic Studies
Quantum-Chemical Calculations
Quantum-chemical calculations are employed to model the electronic structure of molecules, providing a foundational understanding of their stability and reactivity. These methods are essential for studying the transition states and reaction pathways involved in the chemical transformations of epoxides.
Density Functional Theory (DFT) is a robust quantum-mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate the mechanisms of complex organic reactions. For (R)-tert-butyl oxirane-2-carboxylate, DFT calculations can map the potential energy surface for its ring-opening reactions with various nucleophiles.
This analysis helps identify the preferred site of nucleophilic attack (at the C2 or C3 position of the oxirane ring), which is influenced by both steric and electronic factors. DFT can model the reactants, transition states, and products, allowing for a detailed examination of the reaction pathway. For instance, in a study of related oxirane-2-carboxylate derivatives, DFT has been used to analyze frontier molecular orbitals (HOMO-LUMO) to predict chemical stability and reactivity. nih.gov
Table 1: Illustrative DFT Data for a Hypothetical Ring-Opening Reaction This table presents the type of data that would be generated from a DFT study, not actual published results for this specific reaction.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactant Complex | B3LYP/6-31G(d) | 0.00 | Nu---C2: 3.10, C2-O: 1.45 |
| Transition State (TS) | B3LYP/6-31G(d) | +15.5 | Nu---C2: 2.20, C2-O: 1.95 |
| Product Complex | B3LYP/6-31G(d) | -25.0 | Nu-C2: 1.50, C2-O: (broken) |
Semi-Empirical Methods (e.g., AM1) for Energetic Profiles and Thermodynamics
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to DFT for exploring molecular systems. While less accurate, they are useful for quickly screening reaction pathways and generating initial energetic profiles. These methods simplify quantum mechanical calculations by using parameters derived from experimental data.
For this compound, AM1 could be used to calculate the heats of formation for different conformers or for the reactants and products of a proposed reaction. This provides a rapid assessment of the reaction's thermodynamics (i.e., whether it is exothermic or endothermic), guiding further investigation by more accurate but computationally intensive methods like DFT.
A critical aspect of understanding a reaction's kinetics is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Quantum-chemical calculations are uniquely suited to locate and characterize these fleeting structures. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined.
This value is crucial as it governs the rate of the reaction. For the ring-opening of this compound, TS analysis can differentiate between competing pathways (e.g., SN2-like attack at C2 vs. C3) by comparing their respective activation energies. The pathway with the lower activation energy will be the kinetically favored one. Vibrational frequency calculations are also performed to confirm a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying the details of bond breaking and formation, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational changes and the role of the solvent.
The solvent can play a profound role in a chemical reaction by stabilizing or destabilizing reactants, transition states, and products. easychair.org MD simulations are the primary tool for investigating these solvent effects at an atomic level. easychair.org By simulating this compound and a nucleophile within a "box" of explicit solvent molecules (like water or THF), one can observe how the solvent organizes around the reacting species. easychair.org
These simulations can reveal the formation of hydrogen bonds between the solvent and the epoxide oxygen, which can activate the ring towards opening. The dynamic nature of MD allows researchers to calculate properties like the potential of mean force (PMF) along a reaction coordinate, providing insight into the free energy profile of the reaction in solution. easychair.org
The three-dimensional shape, or conformation, of reactants and intermediates can significantly influence reactivity. This compound has rotational freedom, particularly around the bond connecting the ester group to the oxirane ring.
MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is vital because the molecule may need to adopt a specific, higher-energy conformation to react. Understanding the preferred conformations of reactants and key reaction intermediates helps in building a more accurate and complete model of the reaction mechanism.
In Silico Prediction of Stereochemical Outcomes
Computational chemistry has emerged as a powerful tool for predicting and rationalizing the stereochemical outcomes of chemical reactions. In the context of This compound , in silico methods, particularly Density Functional Theory (DFT), are employed to model reaction pathways and elucidate the factors governing stereoselectivity. These theoretical investigations provide valuable insights into the transition states of reactions, allowing for the prediction of the major stereoisomer formed.
The stereochemical course of reactions involving chiral epoxides like This compound is determined by the energy differences between the various possible transition states. Nucleophilic attack on the epoxide ring can, in principle, occur at either of the two carbon atoms (C2 or C3) and from two different faces, leading to a mixture of stereoisomeric products. Computational models can calculate the activation energies associated with each of these pathways. The pathway with the lowest activation energy will be the most favorable, and the corresponding stereoisomer will be the major product.
A key aspect of these computational studies is the detailed analysis of the transition state geometries. Factors such as steric hindrance, electronic effects, and the nature of the catalyst and nucleophile all play a role in determining the relative energies of the transition states. For instance, the bulky tert-butyl group in This compound exerts significant steric influence, which can be quantitatively assessed through computational modeling.
While specific, in-depth computational studies focused exclusively on the stereochemical outcomes of reactions with This compound are not extensively documented in publicly available literature, the principles can be illustrated with representative data from computational analyses of similar chiral epoxides. The following table presents a hypothetical but representative set of data from a DFT study on the nucleophilic ring-opening of a chiral glycidyl (B131873) ester, illustrating how computational results are used to predict stereochemical outcomes.
Table 1: Representative DFT-Calculated Relative Free Energies for Transition States in the Nucleophilic Ring-Opening of a Chiral Glycidyl Ester
| Transition State | Stereochemical Outcome | Relative Free Energy (kcal/mol) | Predicted Major Product |
| TS-1 | (R,R)-isomer | 0.0 | Yes |
| TS-2 | (R,S)-isomer | +2.5 | No |
| TS-3 | (S,R)-isomer | +5.1 | No |
| TS-4 | (S,S)-isomer | +4.8 | No |
In this representative data set, the transition state leading to the (R,R)-isomer (TS-1) has the lowest relative free energy, set as the reference point (0.0 kcal/mol). The transition states for the formation of the other stereoisomers are all higher in energy. Based on these computational predictions, the reaction would be expected to proceed with high diastereoselectivity to afford the (R,R)-isomer as the major product. This type of quantitative analysis allows chemists to predict the stereochemical outcome of a reaction before it is even attempted in the laboratory, saving time and resources.
Furthermore, in silico studies can be used to screen different catalysts or reaction conditions to optimize the stereoselectivity of a desired transformation. By computationally modeling the reaction with various catalysts, it is possible to identify the one that provides the largest energy difference between the competing transition states, thus leading to the highest possible stereochemical purity of the product.
Emerging Research Directions and Future Perspectives
Development of Novel and More Efficient Catalytic Systems for Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. nih.govresearchgate.net Consequently, a significant research effort is directed towards creating novel and more efficient catalytic systems for the asymmetric synthesis of (R)-tert-butyl oxirane-2-carboxylate. The development of chiral catalysts that can facilitate the production of complex chiral drug candidates is a particularly ambitious and active area of research. nih.govresearchgate.net
Current research focuses on several key areas:
Chiral Metal Catalysts: The use of chiral metal catalysts, such as those based on ruthenium, rhodium, and manganese, is being extensively explored for asymmetric hydrogenation and epoxidation reactions. nih.govresearchgate.net These catalysts have shown great promise in synthesizing homochiral compounds from non-chiral starting materials. nih.govresearchgate.net For example, Jacobsen's Mn catalyst is employed in asymmetric epoxidation to produce α-amino alcohols. researchgate.net
Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts are being developed for the enantioselective epoxidation of various substrates. youtube.com
Kinetic Resolution: The kinetic resolution of racemic epoxides using chiral catalysts is another important strategy. This approach allows for the separation of enantiomers, providing access to the desired (R)-enantiomer. acs.orgmdpi.com
The following table summarizes some of the key catalytic systems being investigated:
| Catalyst Type | Reaction | Key Features |
| Chiral Ruthenium Catalysts | Asymmetric Hydrogenation | High efficiency and enantioselectivity in the synthesis of chiral alcohols and amines. nih.gov |
| Chiral Rhodium Catalysts | Asymmetric Hydrogenation | Used to produce novel chiral α-amino acids and β-amino alcohols. researchgate.net |
| Jacobsen's Manganese Catalyst | Asymmetric Epoxidation | Affords α-amino alcohols from corresponding epoxides. researchgate.net |
| Chiral Organocatalysts | Enantioselective Epoxidation | Provides a metal-free alternative for asymmetric epoxidation. youtube.com |
| Chiral Salen-Cobalt Complexes | Kinetic Resolution of Epoxides | Used in the synthesis of chiral cyclic carbonates from epoxides and carbon dioxide. mdpi.com |
Expanding the Substrate Scope and Selectivity of Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes for the synthesis and modification of this compound is a rapidly growing field.
Key research directions include:
Enzyme Discovery and Engineering: Researchers are actively searching for new enzymes with novel catalytic activities and engineering existing enzymes to improve their substrate scope, selectivity, and stability. nih.gov For example, styrene (B11656) monooxygenases are being used for the highly selective epoxidation of alkenes to produce chiral epoxides. nih.gov
Whole-Cell Biocatalysis: The use of whole-cell biocatalysts is a cost-effective and efficient approach for producing chiral epoxides. nih.gov This method avoids the need for enzyme purification and cofactor regeneration.
Enzyme Immobilization: Immobilizing enzymes on solid supports can enhance their stability and reusability, making biocatalytic processes more economically viable. nih.govmdpi.comresearchgate.net Hydrogels are being explored as promising matrices for enzyme immobilization. mdpi.comresearchgate.net
The table below highlights some biocatalytic approaches for chiral epoxide synthesis:
| Biocatalytic Approach | Enzyme/Organism | Transformation | Advantages |
| Enzymatic Epoxidation | Styrene Monooxygenase (SMO) | Alkene to Chiral Epoxide | High enantioselectivity, mild reaction conditions. nih.gov |
| Kinetic Resolution | Epoxide Hydrolases | Racemic Epoxide to Enantiopure Epoxide and Diol | High enantioselectivity. nih.gov |
| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Ketone to Ester/Lactone | High regioselectivity and enantioselectivity. rsc.org |
| Enantioselective Reduction | Alcohol Dehydrogenases (ADHs) | Ketone to Chiral Alcohol | High enantioselectivity. acs.org |
Integration of Advanced Reaction Engineering with Asymmetric Synthesis
To translate the successes of asymmetric synthesis from the laboratory to an industrial scale, the integration of advanced reaction engineering principles is crucial. This involves optimizing reaction conditions and developing novel reactor technologies to improve efficiency, safety, and scalability.
Current research focuses on:
Continuous Flow Chemistry: Flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification.
Process Intensification: This involves developing smaller, more efficient, and more sustainable chemical processes. Strategies include the use of microreactors, membrane reactors, and reactive distillation.
High-Throughput Screening: The use of high-throughput screening techniques allows for the rapid optimization of reaction conditions and the discovery of new catalysts. buchler-gmbh.com
Application in the Synthesis of Architecturally Complex Natural Products and Bioactive Molecule Precursors
This compound is a versatile chiral building block used in the synthesis of a wide range of biologically active molecules and complex natural products. buchler-gmbh.comnih.govnih.gov Its epoxide ring can be opened by various nucleophiles in a regio- and stereoselective manner, providing access to a diverse array of functionalized intermediates. nih.govnih.gov
Recent applications include the synthesis of:
Antiviral Agents: Chiral building blocks are essential for the synthesis of antiviral drugs. buchler-gmbh.com
Antituberculosis Drugs: The development of new drugs to combat tuberculosis is a major global health priority. nih.govresearchgate.net
Neuroprotective Agents: Chiral epoxides are used as intermediates in the synthesis of compounds with neuroprotective properties. nih.gov
Antidiabetic and Antiobesity Agents: The demand for effective treatments for diabetes and obesity is driving the development of new synthetic routes to bioactive molecules. nih.gov
Polyoxygenated Natural Products: Many natural products with complex architectures, such as oxepanes and thiepanes, are synthesized using chiral epoxides as starting materials. rsc.orgrsc.org
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational modeling has become an indispensable tool in modern chemical research. Density Functional Theory (DFT) and other computational methods are being used to:
Predict Reaction Outcomes: Computational models can be used to predict the stereoselectivity and regioselectivity of reactions, guiding the design of new synthetic strategies. arkat-usa.orgnih.govresearchgate.netnih.govrsc.org
Elucidate Reaction Mechanisms: DFT studies can provide detailed insights into the mechanisms of catalytic and non-catalytic reactions involving epoxides, helping to explain the observed reactivity and selectivity. arkat-usa.orgresearchgate.netnih.govrsc.org For instance, DFT has been used to study the ring-opening reactions of epoxides. arkat-usa.orgresearchgate.netnih.govrsc.org
Design New Catalysts: Computational screening can be used to identify promising new catalyst candidates with improved activity and selectivity.
The synergy between experimental and computational approaches is accelerating the pace of discovery in the field of asymmetric synthesis and expanding the synthetic utility of this compound.
Q & A
Q. Methodological Guidance
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C; avoid contact with oxidizing agents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How does this compound interact with enzymes such as cis-3-chloroacrylic acid dehalogenase?
Advanced Research Question
The compound acts as a substrate analog, mimicking natural epoxide intermediates. Mechanistic studies involve:
- Kinetic Assays : Monitoring reaction rates via stopped-flow spectroscopy.
- Structural Analysis : Co-crystallization with the enzyme to identify binding motifs (e.g., hydrogen bonds with active-site residues like Asp32 or His98) .
What are the solubility properties of this compound, and how do they influence reaction design?
Basic Research Question
The compound is lipophilic, soluble in dichloromethane, THF, and ethyl acetate but insoluble in water. This necessitates biphasic conditions for aqueous reactions (e.g., phase-transfer catalysis) or anhydrous solvents for organometallic coupling .
How does this compound compare structurally and functionally to related epoxide esters?
Advanced Research Question
| Compound | Structural Feature | Reactivity Difference |
|---|---|---|
| Ethyl (2R)-oxirane-2-carboxylate | Smaller ester group | Higher solubility in polar solvents |
| Methyl (2R)-oxirane-2-carboxylate | Steric hindrance at ester | Slower nucleophilic attack |
| Key differences arise from tert-butyl’s steric bulk, which stabilizes transition states in ring-opening reactions . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
